molecular formula C15H15FN2O B12836920 1-Benzyl-3-(3-fluoro-2-methylphenyl)urea

1-Benzyl-3-(3-fluoro-2-methylphenyl)urea

Cat. No.: B12836920
M. Wt: 258.29 g/mol
InChI Key: MCBZWSCBAOEXSL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-fluoro-2-methylphenyl)urea is a synthetic urea derivative characterized by a benzyl group attached to one nitrogen atom and a 3-fluoro-2-methylphenyl substituent on the adjacent nitrogen. This analysis focuses on comparisons with compounds bearing modifications to the aryl/heteroaryl groups, halogenation patterns, and steric/electronic effects.

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

1-benzyl-3-(3-fluoro-2-methylphenyl)urea

InChI

InChI=1S/C15H15FN2O/c1-11-13(16)8-5-9-14(11)18-15(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,17,18,19)

InChI Key

MCBZWSCBAOEXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-fluoro-2-methylphenyl)urea typically involves the reaction of 3-fluoro-2-methylaniline with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl and fluorinated methylphenyl groups can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Benzyl-3-(3-fluoro-2-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity (if reported) Evidence ID
1-Benzyl-3-(4-fluorophenyl)urea 4-fluoro-phenyl C₁₄H₁₃FN₂O 244.27 179 97 Not reported
1-Benzyl-3-(2-trifluoromethylphenyl)urea 2-CF₃-phenyl C₁₅H₁₃F₃N₂O 294.28 Not reported Not reported Not reported
(S)-1-Benzyl-3-(4-fluorophenyl)urea (3n) 4-fluoro-phenyl, chiral center C₂₁H₂₁FN₂O 342.41 Not reported Not reported Antimicrobial (A. baumannii)
1-Benzyl-3-(pyrazin-2-yl)urea (15) Pyrazine ring C₁₂H₁₂N₄O 228.26 176.5–179.3 32 Not reported
1-Benzyl-3-(2,6-dimethylphenyl)urea 2,6-dimethylphenyl C₁₆H₁₈N₂O 254.33 Not reported Not reported Not reported
1-Benzyl-3-[(4-fluorophenyl)methyl]urea 4-fluorobenzyl C₁₅H₁₅FN₂O 258.29 Not reported Not reported Not reported
1-Benzyl-3-(4-bromophenyl)urea 4-bromo-phenyl C₁₄H₁₃BrN₂O 305.17 Not reported Not reported Not reported
Key Observations:
  • Substituent Position : The 4-fluoro-phenyl analog (244.27 g/mol, m.p. 179°C) has a higher melting point than the pyrazine derivative (228.26 g/mol, m.p. 176.5–179.3°C) , suggesting fluorine’s para position enhances crystallinity.
  • Halogen Impact : Replacing fluorine with bromine (e.g., 4-bromo-phenyl , 305.17 g/mol) increases molecular weight and may alter lipophilicity .

Electronic and Lipophilic Effects

  • Fluorine vs. Trifluoromethyl : The 2-CF₃ group (294.28 g/mol) introduces strong electron-withdrawing effects, which may stabilize the urea carbonyl group but reduce solubility .

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